methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound that features a benzylsulfanyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting a suitable thiol with a benzyl halide under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the Boc-protected amine can be deprotected to reveal a functional amine group that can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3-(benzylsulfanyl)-2-amino propanoate: Lacks the Boc protection.
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Has an additional carbon in the backbone.
Uniqueness
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the benzylsulfanyl and Boc-protected amine groups, which provide distinct reactivity and potential for diverse applications .
Biological Activity
Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as Boc-Cys(Trt)-OH, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
- IUPAC Name : this compound
- CAS Number : 21947-98-8
- Molecular Formula : C27H29NO4S
- Molecular Weight : 463.59 g/mol
- PubChem ID : 11167161
Structural Characteristics
The compound features a benzylsulfanyl group and a tert-butoxycarbonyl (Boc) protective group, which are crucial for its reactivity and biological interactions. The presence of these functional groups suggests potential interactions with biological macromolecules.
Property | Value |
---|---|
Boiling Point | Not available |
Number of Heavy Atoms | 33 |
Number of Aromatic Heavy Atoms | 18 |
Fraction Csp3 | 0.26 |
Number of Rotatable Bonds | 11 |
Number of H-bond Acceptors | 4 |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cysteine proteases has been noted, which could have implications for therapeutic strategies against diseases such as cancer and parasitic infections.
Case Studies
- Cysteine Protease Inhibition : A study demonstrated that related compounds effectively inhibited cysteine proteases, suggesting that this compound may possess similar inhibitory effects. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds in enzyme inhibition .
- Antioxidant Activity Assessment : In vitro assays revealed that compounds with similar structures displayed significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cellular models. This suggests potential applications in preventing oxidative damage .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the benzylsulfanyl moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties .
Properties
Molecular Formula |
C16H23NO4S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
KXUSUGVJXKJTBL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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